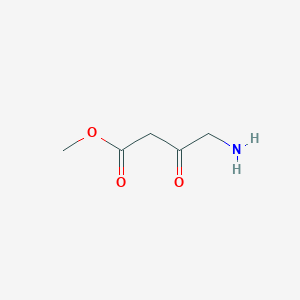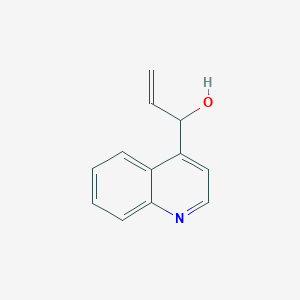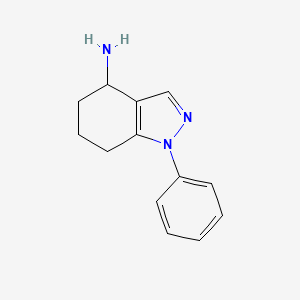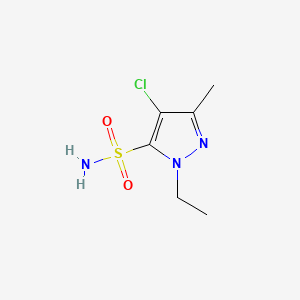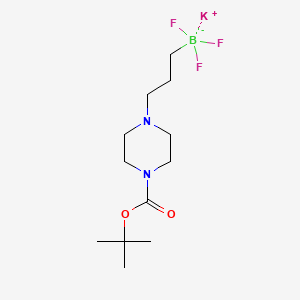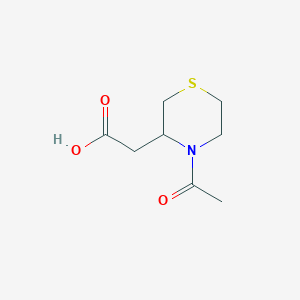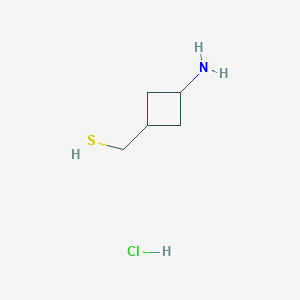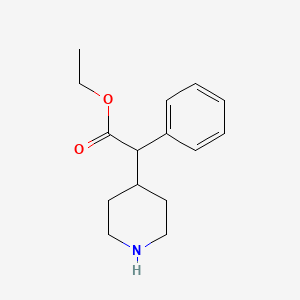
Ethyl alpha-phenyl-4-piperidineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of ethyl 2-phenyl-2-(piperidin-4-yl)acetate involves several steps. One common synthetic route includes the reaction of piperidine with phenylacetic acid, followed by esterification with ethanol. The reaction conditions typically involve the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Applications De Recherche Scientifique
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of ethyl 2-phenyl-2-(piperidin-4-yl)acetate involves its interaction with neurotransmitter systems. It acts as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other central nervous system stimulants, leading to increased alertness and cognitive function .
Comparaison Avec Des Composés Similaires
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate is similar to other piperidine derivatives such as methylphenidate and ethylphenidate. These compounds share a similar mechanism of action as dopamine and norepinephrine reuptake inhibitors . ethyl 2-phenyl-2-(piperidin-4-yl)acetate may have unique pharmacokinetic properties and a different side effect profile compared to its analogs .
Similar Compounds
- Methylphenidate
- Ethylphenidate
- Piperidine derivatives
Propriétés
Numéro CAS |
227470-67-9 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
ethyl 2-phenyl-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-6-4-3-5-7-12)13-8-10-16-11-9-13/h3-7,13-14,16H,2,8-11H2,1H3 |
Clé InChI |
DAJVPALELGCOAZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1CCNCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


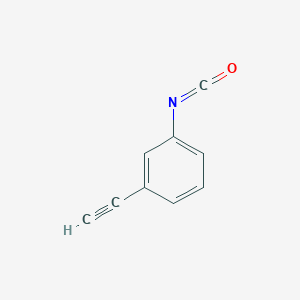
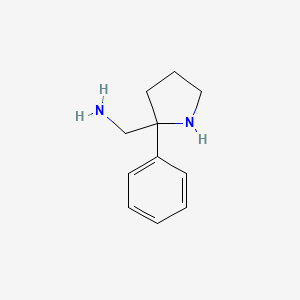
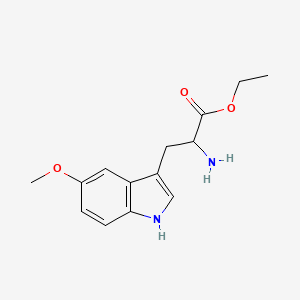
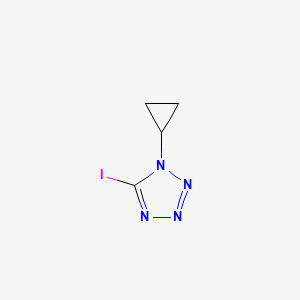
![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)

